molecular formula C19H12F3N3O4S2 B611651 Vebicorvir CAS No. 2090064-66-5

Vebicorvir

Numéro de catalogue B611651
Numéro CAS: 2090064-66-5
Poids moléculaire: 467.4372
Clé InChI: LBJVBJYMZKEREY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vebicorvir is an investigational core inhibitor that interferes with multiple aspects of Hepatitis B Virus (HBV) replication . It is being developed to treat chronic HBV . The results from the Vebicorvir trial have led to a rethinking of the approach to antiviral drugs .


Synthesis Analysis

Vebicorvir (VBR) is a novel inhibitor of the HBV core protein . It interferes with two additional steps in HBV replication compared to NrtIs . When added to NrtI, VBR led to a significantly deeper reduction in HBV DNA and pregenomic RNA than ETV alone .

Applications De Recherche Scientifique

Treatment of Chronic Hepatitis B Virus Infection

Vebicorvir (VBR) is an investigational core inhibitor that interferes with multiple aspects of HBV replication . It has been evaluated in phase II studies for the treatment of chronic hepatitis B virus infection . The combination of Vebicorvir with entecavir (ETV), an existing antiviral, in treatment-naïve patients chronically infected with hepatitis B virus demonstrated greater antiviral activity than entecavir alone .

Suppression of HBV Replication

Complete suppression of HBV replication is essential for finite treatment regimens . Vebicorvir interferes with two additional steps in HBV replication than NrtIs . This makes it a potential candidate for achieving complete suppression of HBV replication.

Reduction of HBV DNA and Pregenomic RNA

Vebicorvir, when added to NrtI, further reduced HBV DNA and pregenomic RNA by high-sensitivity PCR assays . This suggests that Vebicorvir could be effective in reducing the levels of HBV DNA and pregenomic RNA in patients.

Safety and Tolerability

Vebicorvir has been associated with favorable safety and tolerability during 24 weeks of treatment . Long-term Vebicorvir + NrtI is generally well tolerated in patients . This makes it a promising candidate for long-term treatment strategies.

Potential Role in the Treatment of Chronic Hepatitis B

Given its efficacy and safety profile, further studies evaluating Vebicorvir’s potential role in the treatment of chronic hepatitis B are warranted .

Novel Approach for the Treatment of Chronic Hepatitis B Virus Infection

Core inhibitors represent a novel approach for the treatment of chronic hepatitis B virus (HBV) infection, with mechanisms of action distinct from existing treatments . Vebicorvir, being a novel inhibitor of the HBV core protein, fits into this category .

Mécanisme D'action

Vebicorvir interferes with two additional steps in HBV replication compared to NrtIs . It is a novel inhibitor of the HBV core protein . When added to existing therapy, Vebicorvir reduced HBV replication to a greater extent than existing treatment .

Safety and Hazards

Vebicorvir has demonstrated safety and antiviral activity over 24 weeks in two phase IIa studies in patients with chronic HBV infection . It was generally safe and well tolerated .

Propriétés

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vebicorvir

CAS RN

2090064-66-5
Record name Vebicorvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBICORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.